In Vivo Stability: Goralatide Half-Life Versus ACE-Resistant Analogs
Goralatide exhibits an extremely short in vivo half-life of approximately 4.5 minutes in plasma due to rapid degradation by angiotensin I-converting enzyme (ACE) [1]. In contrast, ACE-resistant analogs of AcSDKP—including pseudopeptides with modified peptide bonds (Ac-SerΨ(CH2-NH)Asp-Lys-Pro, Ac-Ser-AspΨ(CH2-NH)Lys-Pro, Ac-Ser-Asp-LysΨ(CH2-N)Pro) and the C-terminus modified peptide AcSDKP-NH2—demonstrate high stability toward ACE degradation in vitro [2]. This stability differential is the primary driver behind the development of next-generation AcSDKP analogs intended to improve upon the myeloprotection displayed by native Goralatide [2].
| Evidence Dimension | Plasma half-life / ACE degradation resistance |
|---|---|
| Target Compound Data | Half-life = 4.5 min in plasma; rapid degradation by ACE |
| Comparator Or Baseline | ACE-resistant analogs (e.g., AcSDKP-NH2, pseudopeptides with modified peptide bonds): high stability toward ACE degradation in vitro |
| Quantified Difference | Goralatide decomposes within 4.5 min when applied to live cells; ACE-resistant analogs maintain stability |
| Conditions | In vivo plasma (half-life); in vitro ACE degradation assays |
Why This Matters
Researchers requiring sustained target engagement should select Goralatide as the validated reference standard for short-exposure experimental designs or as the comparator baseline when testing next-generation stabilized analogs.
- [1] Li Z, Lebedyeva IO, Golubovskaya VM, et al. Synthesis and bioactivity of a Goralatide analog with antileukemic activity. Bioorg Med Chem. 2015;23(15):5056-5060. View Source
- [2] Gaudron S, Grillon C, Thierry J, et al. In vitro effect of acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) analogs resistant to angiotensin I-converting enzyme on hematopoietic stem cell and progenitor cell proliferation. Stem Cells. 1999;17(2):100-106. View Source
